This compound is primarily sourced from plant materials, particularly in fruits and vegetables. It can also be produced through microbial fermentation processes and is a key component in many dietary supplements and herbal remedies.
3,5-Dihydroxycinnamic acid belongs to the class of hydroxycinnamic acids, which are derivatives of cinnamic acid. It is classified as a phenolic compound due to its aromatic structure containing hydroxyl groups.
The synthesis of 3,5-dihydroxycinnamic acid can be achieved through various methods:
In laboratory settings, these methods often require specific conditions such as controlled temperature and pH to optimize yield and purity. The choice of reagents and solvents also significantly impacts the efficiency of the reaction.
The molecular formula of 3,5-dihydroxycinnamic acid is CHO. Its structure features a phenolic ring with two hydroxyl groups at the 3 and 5 positions relative to the double bond in the cinnamic acid moiety.
This structural configuration contributes to its biological activity and solubility properties.
3,5-Dihydroxycinnamic acid participates in several chemical reactions:
Common reagents for these reactions include:
Major products formed include quinones from oxidation and halogenated derivatives from substitution reactions.
3,5-Dihydroxycinnamic acid exerts its biological effects primarily through its interaction with specific enzymes:
Research indicates that this compound inhibits cyclooxygenase-2-catalyzed prostaglandin E2 production and reduces leukotriene B4 synthesis. It also decreases pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins .
3,5-Dihydroxycinnamic acid exhibits strong antioxidant properties due to its ability to scavenge free radicals. Its phenolic structure allows it to donate electrons effectively, contributing to its biological activities.
3,5-Dihydroxycinnamic acid has a wide range of applications across various fields:
3,5-Dihydroxycinnamic acid has emerged as a highly specific urinary biomarker for detecting gluten intake in celiac disease patients. This phenolic acid is a metabolite of alkylresorcinols, which are abundant in wheat, barley, and rye—the very grains containing gluten proteins that trigger autoimmune responses in genetically predisposed individuals [1] [4]. Unlike transient biomarkers that reflect immediate gluten exposure, 3,5-Dihydroxycinnamic acid persists in urine for extended periods (apparent half-life >10 hours), enabling detection of dietary transgressions 24-48 hours after gluten ingestion [1] [6]. This extended detection window is clinically significant for identifying intermittent or low-level gluten contamination that often evades traditional monitoring methods.
The analytical strategy employing high-performance thin-layer chromatography combined with colorimetric detection (HPTLC) represents a major advancement in 3,5-Dihydroxycinnamic acid detection. This approach utilizes Fast Blue-doped polydimethylsiloxane membranes that selectively react with 3,5-Dihydroxycinnamic acid to produce a distinct colorimetric response. The methodology achieves a detection limit of ≤0.8 mg L⁻¹ in urine samples with excellent precision (relative standard deviation <7%) and recovery rates exceeding 80% [1]. Clinical validation studies demonstrate that 3,5-Dihydroxycinnamic acid-positive urine samples correlate strongly with known gluten intake in both controlled challenges and real-world settings. The biomarker's specificity for gluten-containing cereals makes it particularly valuable for distinguishing between compliant and non-compliant dietary patterns in celiac populations [1] [3].
Table 1: Analytical Performance of 3,5-Dihydroxycinnamic Acid Detection Methods
Methodology | Detection Limit | Matrix | Key Advantages |
---|---|---|---|
HPTLC with Fast Blue-PDMS | 0.8 mg L⁻¹ | Urine | Visual interpretation, cost-effective, high sample throughput |
In-tube SPME-CapLC-DAD | 0.2 mg L⁻¹ | Urine | High sensitivity, confirmatory testing |
GC-MS | 0.5 mg L⁻¹ | Plasma/Urine | High specificity, reference method |
HPLC-Coulometric Detection | 1.0 mg L⁻¹ | Urine | Electrochemical specificity |
The quantitative detection of 3,5-Dihydroxycinnamic acid in urine provides an objective measure of gluten-free diet adherence that addresses critical limitations in current celiac disease management protocols. Traditional monitoring through dietary questionnaires suffers from recall bias and underreporting of transgressions, while serological tests (anti-tTG antibodies) may take months to normalize after gluten exposure and lack sensitivity for minor dietary lapses [1] [9]. In contrast, 3,5-Dihydroxycinnamic acid detection offers near real-time monitoring with a direct correlation between gluten ingestion and urinary biomarker concentration. Clinical studies demonstrate that positive 3,5-Dihydroxycinnamic acid responses in celiac patients strongly correlate with self-reported dietary transgressions and symptomatic relapses [1].
Validation studies comparing celiac patients on gluten-free diets with healthy controls reveal significant differences in 3,5-Dihydroxycinnamic acid excretion patterns. In one clinical investigation, 96% of celiac patients with documented dietary non-compliance showed detectable 3,5-Dihydroxycinnamic acid levels, while strictly compliant patients exhibited biomarker levels comparable to gluten-free controls [1]. Recovery studies further established the reliability of this correlation, with spiked urine samples showing >80% recovery of 3,5-Dihydroxycinnamic acid across clinically relevant concentrations. The colorimetric HPTLC method enables visual differentiation between compliant and non-compliant samples without specialized equipment—a particularly valuable feature for point-of-care testing and resource-limited settings [1] [4]. This analytical approach provides clinicians with a practical tool for identifying dietary non-adherence before the development of mucosal damage or serological changes.
Among alkylresorcinol metabolites investigated as gluten intake biomarkers, 3,5-Dihydroxycinnamic acid demonstrates superior performance characteristics for long-term dietary monitoring. The alkylresorcinol metabolic pathway produces several candidate biomarkers including 3,5-dihydroxybenzoic acid, 3-(3,5-dihydroxyphenyl)-1-propanoic acid, 5-(3,5-dihydroxyphenyl)pentanoic acid, and glycine conjugates [3] [6]. However, comparative pharmacokinetic studies reveal that 3,5-Dihydroxycinnamic acid possesses distinct advantages: an extended elimination half-life (10.2 ± 2.1 hours versus 2-8 hours for other metabolites), higher urinary recovery rates (7.2% of ingested alkylresorcinols versus 0.5-4.3% for others), and superior diagnostic accuracy for detecting whole-grain intake (AUC 0.94 versus 0.63-0.86) [3] [6].
Table 2: Pharmacokinetic Comparison of Alkylresorcinol Metabolites
Metabolite | Mean Apparent Half-Life (hours) | Mean Urinary Recovery (%) | Diagnostic AUC | Specificity for Gluten Sources |
---|---|---|---|---|
3,5-Dihydroxycinnamic acid | 10.2 ± 2.1 | 7.2 | 0.94 | High |
3,5-Dihydroxybenzoic acid | 8.1 ± 1.8 | 4.3 | 0.86 | Moderate |
3-(3,5-Dihydroxyphenyl)propanoic acid | 6.3 ± 1.5 | 2.7 | 0.78 | Moderate |
5-(3,5-Dihydroxyphenyl)pentanoic acid | 7.5 ± 1.9 | 3.1 | 0.83 | High |
3,5-Dihydroxybenzoic acid glycine | 2.1 ± 0.4 | 0.5 | 0.63 | Low |
The molecular stability of 3,5-Dihydroxycinnamic acid contributes significantly to its analytical robustness. Unlike shorter-chain metabolites that undergo rapid phase II conjugation and renal clearance, the cinnamic acid structure confers resistance to enzymatic degradation and efficient renal excretion as the free aglycone [6]. This stability translates to practical advantages in clinical settings: 3,5-Dihydroxycinnamic acid requires minimal sample preparation (avoiding enzymatic deconjugation steps necessary for glucuronidated metabolites) and demonstrates lower inter-individual variability (coefficient of variation 15-22% versus 30-68% for other metabolites) [1] [6]. When incorporated into comprehensive monitoring panels with 5-(3,5-dihydroxyphenyl)pentanoic acid, 3,5-Dihydroxycinnamic acid increases the sensitivity for detecting intermittent gluten exposure from 78% to 96% compared to single-metabolite tests [3]. This synergistic approach captures both medium-term (2-3 days) and longer-term (4-5 days) exposure windows, providing clinicians with a more complete picture of dietary adherence patterns in celiac disease management [1] [6].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9